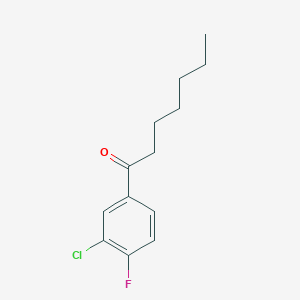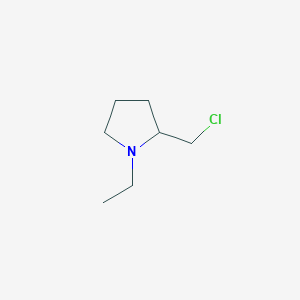
2-(Chloromethyl)-1-ethylpyrrolidine
Vue d'ensemble
Description
2-(Chloromethyl)-1-ethylpyrrolidine is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-1-ethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-1-ethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinetics and Stereochemistry of Thermal Rearrangement : The thermal rearrangement of 2-(Chloromethyl)-1-ethylpyrrolidine to 3-chloro-1-ethylpiperidine was examined, revealing a completely stereospecific process obeying a first-order rate law. This study provides insights into the reaction kinetics and stereochemical pathways of this compound (Hammer & Weber, 1981).
Product Study with Hydroxide Ion : A study of the reaction of 2-(Chloromethyl)-1-ethylpyrrolidine with hydroxide ion resulted in the formation of various bis-(β-aminoethers), demonstrating the compound's reactivity and potential for forming complex structures (Hammer, McCarthy Ali & Weber, 1973).
Enantiomeric Purity Determination : An efficient High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization was developed for determining the enantiomeric purity of 2-(Chloromethyl)-1-ethylpyrrolidine, highlighting its significance in chirality and purity analysis (Wang et al., 2015).
Polarimetry Method for Determination : A polarimetry method was developed for determining S-2-(Aminomethyl)-1-ethylpyrrolidine, a related compound, indicating the compound's importance in analytical chemistry and quality control (Xiao, 2008).
Quantitative Analysis in Pharmaceuticals : A thin-layer chromatographic method was developed for determining sulpiride and impurities of 2-(Chloromethyl)-1-ethylpyrrolidine in pharmaceuticals, emphasizing its role in drug purity and quality control (Agbaba et al., 1999).
Synthesis and Characterization of Mn(II) Complexes : A study on the synthesis and characterization of Mn(II) complexes involving 2-(Chloromethyl)-1-ethylpyrrolidine derivatives showed their potential in catalysis and redox reactions (Chakraborty et al., 2016).
Propriétés
IUPAC Name |
2-(chloromethyl)-1-ethylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(9)6-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUREVYTVNKTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507827 | |
| Record name | 2-(Chloromethyl)-1-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-ethylpyrrolidine | |
CAS RN |
64621-26-7 | |
| Record name | 2-(Chloromethyl)-1-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





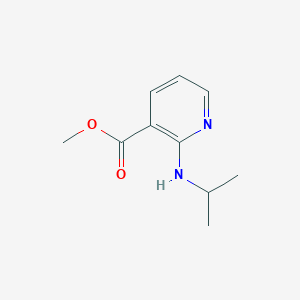
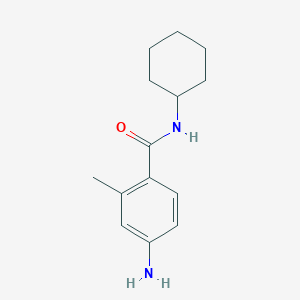
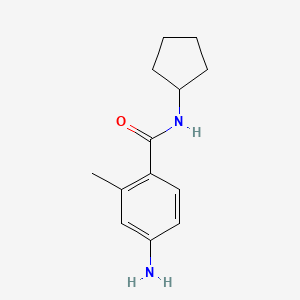
![Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-](/img/structure/B7862099.png)
![4-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B7862105.png)

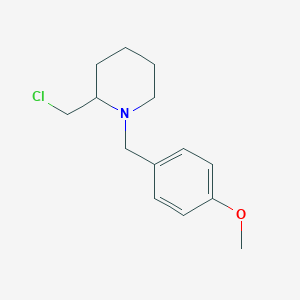
![[3-(Decyloxy)phenyl]methanamine](/img/structure/B7862127.png)

